2-Amino-5-chloro-4-methoxybenzonitrile

Description

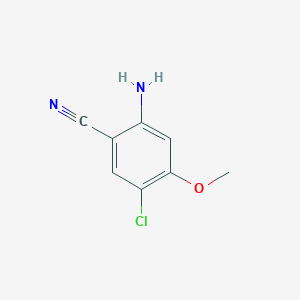

2-Amino-5-chloro-4-methoxybenzonitrile (CAS No. 79025-49-3) is a benzonitrile derivative with the molecular formula C₈H₇ClN₂O and a molecular weight of 182.61 g/mol . It features a nitrile group (-CN), an amino (-NH₂) group, and substituents at positions 4 (methoxy) and 5 (chloro) on the benzene ring. This compound is primarily utilized as a research chemical in pharmaceutical and agrochemical synthesis due to its versatile reactivity . It is slightly soluble in chloroform, methanol, and DMSO and is typically stored at room temperature .

Properties

IUPAC Name |

2-amino-5-chloro-4-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCCGLHAMALPHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloro-4-methoxybenzonitrile typically involves the nitration of 4-methoxyaniline followed by a series of substitution reactions. One common method includes the following steps:

Nitration: 4-Methoxyaniline is nitrated to form 4-methoxy-2-nitroaniline.

Reduction: The nitro group is reduced to an amino group, yielding 4-methoxy-2-aminoaniline.

Chlorination: The aminoaniline is then chlorinated to introduce the chloro group at the desired position, resulting in this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-chloro-4-methoxybenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Amino-5-chloro-4-methoxybenzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-4-methoxybenzonitrile involves its interaction with various molecular targets. The amino and chloro groups can form hydrogen bonds and participate in electrophilic interactions, respectively. These interactions can influence the compound’s reactivity and its ability to bind to specific enzymes or receptors, thereby exerting its effects.

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Positions: The target compound’s 5-chloro and 4-methoxy groups distinguish it from positional isomers like 2-Amino-4-chloro-5-methoxybenzonitrile (4-Cl, 5-OCH₃), which may exhibit different reactivity in cross-coupling reactions . 2-Amino-5-chlorobenzonitrile lacks the methoxy group, reducing steric hindrance but limiting hydrogen-bonding interactions .

- 5-Chloro-4-methoxy-2-methylaniline replaces the nitrile group with a methyl group, making it more lipophilic but less reactive in nucleophilic substitutions .

Physicochemical Properties

- Solubility: The target compound’s solubility in DMSO and methanol is shared with 2-Amino-5-methoxybenzonitrile, though the latter’s lack of chlorine reduces molecular weight by ~34 g/mol . Chlorinated analogs like 2-Amino-5-chlorobenzonitrile may exhibit lower solubility in polar solvents due to reduced hydrogen-bonding capacity .

- Thermal Stability: Nitro-substituted analogs (e.g., 2-Amino-4-nitrobenzonitrile) are thermally unstable compared to methoxy or chloro derivatives, limiting their storage conditions .

Biological Activity

2-Amino-5-chloro-4-methoxybenzonitrile (C₉H₈ClN₂O) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of amino, chloro, and methoxy functional groups, which contribute to its unique reactivity and biological interactions.

- Molecular Formula : C₉H₈ClN₂O

- Molecular Weight : 198.62 g/mol

- Structure : The compound features a benzene ring substituted with an amino group at position 2, a chloro group at position 5, and a methoxy group at position 4.

Synthesis

The synthesis of this compound typically involves several steps:

- Nitration : Starting with 4-methoxyaniline, nitration produces 4-methoxy-2-nitroaniline.

- Reduction : The nitro group is reduced to an amino group.

- Chlorination : Chlorination introduces the chloro group at the desired position.

These methods are crucial for obtaining high yields and purity in industrial settings, often optimized through controlled reaction conditions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Anticancer Activity

Recent investigations have explored the compound's cytotoxic effects on cancer cell lines. In particular, studies have reported:

- Cell Lines Tested : MCF-7 (breast cancer) and PC-3 (prostate cancer).

- IC50 Values : The compound demonstrated IC50 values in the micromolar range, indicating potent antiproliferative effects .

The cytotoxic mechanism is believed to involve apoptosis induction through the activation of caspase pathways and modulation of cell cycle progression .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules.

- Electrophilic Interactions : The chloro group may participate in electrophilic substitution reactions, enhancing reactivity towards nucleophiles in biological systems .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Similarity Index |

|---|---|---|

| This compound | C₉H₈ClN₂O | 0.88 |

| 2-Amino-5-chlorobenzonitrile | C₈H₈ClN₂ | 0.85 |

| 4-Chloro-2-methylphenol | C₇H₇ClO | 0.91 |

This table illustrates how variations in substituents affect biological activity and chemical reactivity .

Study on Anticancer Efficacy

A study conducted on the efficacy of this compound against cancer cells revealed that treatment at varying concentrations resulted in significant reduction in cell viability. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound induces programmed cell death in treated cells .

Antimicrobial Screening

Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity, particularly against resistant strains, highlighting its potential as a lead compound for antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.